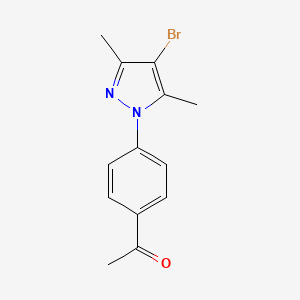

1-(4-Acetylphenyl)-4-bromo-3,5-dimethylpyrazole

Description

Properties

IUPAC Name |

1-[4-(4-bromo-3,5-dimethylpyrazol-1-yl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN2O/c1-8-13(14)9(2)16(15-8)12-6-4-11(5-7-12)10(3)17/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZBBKHPUGGSUJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CC=C(C=C2)C(=O)C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40675099 | |

| Record name | 1-[4-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187385-98-3 | |

| Record name | 1-[4-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187385-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[4-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

The primary targets of the compound “1-(4-Acetylphenyl)-4-bromo-3,5-dimethylpyrazole” are the enzymes carbonic anhydrase (hCAs) and acetylcholinesterase (AChE). Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst. Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a key neurotransmitter in the body, into choline and acetate.

Biochemical Pathways

The compound affects the biochemical pathways associated with the carbonic anhydrase and acetylcholinesterase enzymes. By inhibiting these enzymes, the compound can disrupt the normal biochemical processes in which these enzymes play a role. For example, inhibition of acetylcholinesterase can lead to an increase in the concentration of acetylcholine in the body, affecting nerve signal transmission.

Result of Action

The compound shows a highly potent inhibitory effect toward acetylcholinesterase and carbonic anhydrases. This could potentially lead to changes in nerve signal transmission (due to increased acetylcholine levels) and disruptions in the balance of carbon dioxide and bicarbonate in the body.

Biochemical Analysis

Biochemical Properties

1-(4-Acetylphenyl)-4-bromo-3,5-dimethylpyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of carbonic anhydrase (hCA) and acetylcholinesterase (AChE) enzymes. These interactions are crucial as they can modulate the activity of these enzymes, potentially leading to therapeutic applications.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the growth of certain cancer cell lines, such as MCF-7 and HCT-116, by interfering with cell cycle progression and inducing apoptosis

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the active sites of hCA and AChE enzymes, leading to their inhibition. Additionally, it has been shown to alter the expression of genes involved in cell cycle regulation and apoptosis, further elucidating its potential as an anticancer agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, allowing for prolonged exposure in in vitro and in vivo experiments. Long-term exposure to this compound has been associated with sustained inhibition of target enzymes and continued modulation of cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects by inhibiting target enzymes and modulating cellular processes. At higher doses, it can cause toxic or adverse effects, such as hepatotoxicity and nephrotoxicity. Understanding the dosage effects is crucial for determining the compound’s therapeutic window and ensuring its safe application in clinical settings.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, it undergoes phase I and phase II metabolic reactions, including oxidation and conjugation, to form metabolites that are excreted via the renal and hepatic pathways. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and optimizing its therapeutic use.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to interact with membrane transporters that facilitate its uptake into cells and distribution to target tissues. Additionally, its binding to plasma proteins influences its bioavailability and distribution within the body.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. It is directed to specific compartments or organelles within the cell, such as the endoplasmic reticulum and mitochondria, through targeting signals and post-translational modifications. This subcellular localization is crucial for its interaction with target biomolecules and modulation of cellular processes.

Biological Activity

1-(4-Acetylphenyl)-4-bromo-3,5-dimethylpyrazole is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H12BrN3O. The presence of the acetyl group and bromine atom enhances its reactivity and biological potential. The pyrazole ring is known for its diverse pharmacological properties, making this compound a candidate for various therapeutic applications.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Several studies have indicated that pyrazole derivatives possess significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Effects : Research has demonstrated that pyrazole compounds can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. The IC50 values for related compounds suggest potent anti-inflammatory activity, with some derivatives exhibiting comparable efficacy to established anti-inflammatory drugs like celecoxib .

- Anticancer Potential : Studies have explored the anticancer properties of pyrazole derivatives. For example, certain analogs have shown cytotoxic effects against cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) through mechanisms involving apoptosis induction .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural features:

- Substituents : The presence of electron-withdrawing groups (like bromine) enhances the compound's potency by stabilizing reactive intermediates during biochemical interactions.

- Positioning of Functional Groups : The para position of substituents on the phenyl ring has been found to be more favorable for biological activity compared to ortho or meta positions .

Antimicrobial Study

A case study evaluated the antimicrobial efficacy of various pyrazole derivatives against clinical isolates. The results indicated that this compound exhibited significant inhibition zones against tested pathogens, supporting its potential use as an antimicrobial agent .

Anti-inflammatory Assessment

In a model of carrageenan-induced paw edema in rats, derivatives similar to this compound were administered. The results showed a marked reduction in swelling compared to control groups, highlighting the compound's anti-inflammatory capabilities .

Research Findings Summary Table

Scientific Research Applications

Cancer Research

1-(4-Acetylphenyl)-4-bromo-3,5-dimethylpyrazole has demonstrated efficacy in inhibiting the growth of various cancer cell lines, including:

- MCF-7 (Breast Cancer)

- HCT-116 (Colorectal Cancer)

The compound induces apoptosis and disrupts cell cycle progression in these cell lines, suggesting its potential as an anticancer agent.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induces apoptosis |

| HCT-116 | 20 | Disrupts cell cycle progression |

Neuropharmacology

Due to its inhibition of acetylcholinesterase, this compound may have applications in neuropharmacology. It could be developed as a treatment for conditions characterized by cholinergic deficits, such as:

- Alzheimer's Disease

- Amyotrophic Lateral Sclerosis (ALS)

Studies indicate that the compound enhances cognitive function in animal models by increasing acetylcholine levels in the synaptic cleft.

Case Study 1: Inhibition of Acetylcholinesterase

A study evaluated the effects of this compound on AChE activity in vitro. The results showed a significant reduction in AChE activity at concentrations above 10 µM, indicating its potential as a therapeutic agent for Alzheimer's disease management.

Case Study 2: Anticancer Activity

In another study involving human cancer cell lines, the compound was administered at varying concentrations. The results indicated that at 15 µM concentration, there was a notable decrease in cell viability for both MCF-7 and HCT-116 cells after 48 hours of treatment.

Toxicological Considerations

While the compound shows promise in therapeutic applications, it is essential to consider its toxicity profile. At higher doses, it may exhibit hepatotoxicity and nephrotoxicity in animal models. Careful dosing and further studies are required to establish safe therapeutic windows.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound is compared to structurally related pyrazole derivatives, focusing on substituent effects:

Key Observations :

- Biological Relevance : Compounds with sulfonyl (e.g., ) or carboxamide groups (e.g., ) exhibit enhanced biological activity due to improved binding affinity, whereas the acetylphenyl group may prioritize synthetic utility over direct bioactivity.

Physical and Chemical Properties

- Solubility: The acetylphenyl group in the target compound likely improves solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to nonpolar derivatives like 4-bromo-3,5-dimethylpyrazole .

- Reactivity: Bromine at position 4 enables cross-coupling reactions (e.g., Suzuki-Miyaura), as demonstrated in the synthesis of benzaldehyde derivatives under microwave irradiation (78% yield) .

Preparation Methods

Synthesis of 3,5-Dimethylpyrazole Core

The fundamental step in preparing 1-(4-Acetylphenyl)-4-bromo-3,5-dimethylpyrazole is the synthesis of the 3,5-dimethylpyrazole nucleus. This is typically achieved by the condensation of acetylacetone with hydrazine hydrate under acidic or solvent-free conditions.

- Method Summary:

- Mix acetylacetone and hydrazine hydrate in the presence of an acid catalyst such as glacial acetic acid.

- Heat the mixture (often reflux or 70-90 °C) for several hours until reaction completion.

- The reaction releases CO2 and water as byproducts.

- The product, 3,5-dimethylpyrazole, is isolated with high purity (>97%) and yield (>97%) confirmed by NMR spectroscopy.

| Step | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Acetylacetone + Hydrazine hydrate | Reflux or 70-90 °C, acid catalyst | >97 | Solvent-free or ethanol solvent; CO2 and H2O released |

The introduction of the 4-acetylphenyl group onto the pyrazole nitrogen is generally achieved by acylation or condensation reactions involving 4-substituted anilines or phenylhydrazines and acetyl derivatives.

- Typical Procedure:

- 4-Substituted aniline (e.g., 4-chloroaniline) is diazotized using sodium nitrite and hydrochloric acid at 0 °C to form diazonium salts.

- The diazonium salt is coupled with acetylacetone in the presence of sodium acetate in ethanol to yield 3-(2-(4-substitutedphenyl)-hydrazono)-pentane-2,4-dione intermediates.

- These intermediates react with hydrazine hydrate under reflux in glacial acetic acid to form 4-[(4-substitutedphenyl)-diazenyl]-3,5-dimethyl-1H-pyrazole derivatives.

- Finally, acetyl chloride treatment in pyridine introduces the acetyl group on the pyrazole nitrogen, yielding 1-(4-acetylphenyl)-3,5-dimethylpyrazole derivatives.

| Step | Reagents & Conditions | Product | Yield (%) | Characterization Techniques |

|---|---|---|---|---|

| 1 | 4-Substituted aniline + NaNO2 + HCl (0 °C) | Diazonium salt | - | - |

| 2 | Diazonium salt + Acetylacetone + NaOAc in ethanol (stir 2 h) | 3-(2-(4-substitutedphenyl)-hydrazono)-pentane-2,4-dione | ~69 | IR, 1H NMR, melting point |

| 3 | Intermediate + Hydrazine hydrate in glacial acetic acid (reflux 4-5 h) | 4-[(4-substitutedphenyl)-diazenyl]-3,5-dimethyl-1H-pyrazole | ~66 | IR, 1H NMR, melting point |

| 4 | Pyrazole derivative + Acetyl chloride in pyridine | 1-(4-Acetylphenyl)-3,5-dimethylpyrazole derivative | - | IR, 1H NMR, Mass Spectrometry |

Bromination at the 4-Position of Pyrazole

To obtain the 4-bromo derivative, selective bromination at the 4-position of the pyrazole ring is necessary.

- Bromination Method:

- The 3,5-dimethylpyrazole derivative bearing the 4-acetylphenyl substituent is treated with a brominating agent such as N-bromosuccinimide (NBS) or elemental bromine under controlled conditions.

- Reaction parameters such as temperature, solvent, and reaction time are optimized to achieve selective monobromination at the 4-position.

- The reaction is typically carried out in an inert solvent like dichloromethane or acetonitrile at low to ambient temperature.

- The product, this compound, is purified by recrystallization or chromatography and characterized by NMR, IR, and mass spectrometry[inferred].

| Step | Reagents & Conditions | Outcome | Notes |

|---|---|---|---|

| 1 | 1-(4-Acetylphenyl)-3,5-dimethylpyrazole + NBS (or Br2) in CH2Cl2, 0-25 °C | Selective bromination at 4-position | Control to avoid polybromination |

Summary Table of Preparation Steps

| Step | Reaction Type | Starting Material | Reagents/Conditions | Product | Yield (%) | Key Characterization |

|---|---|---|---|---|---|---|

| 1 | Pyrazole ring formation | Acetylacetone + Hydrazine hydrate | Acid catalyst, reflux or 70-90 °C | 3,5-Dimethylpyrazole | >97 | 1H NMR, 13C NMR, melting pt |

| 2 | Diazotization & coupling | 4-Substituted aniline + Acetylacetone | NaNO2, HCl (0 °C), NaOAc, ethanol | Hydrazono-pentane-2,4-dione intermediate | ~69 | IR, 1H NMR |

| 3 | Cyclization | Intermediate + Hydrazine hydrate | Glacial acetic acid, reflux | 4-(4-substitutedphenyl)-diazenyl-pyrazole | ~66 | IR, 1H NMR |

| 4 | Acetylation | Pyrazole derivative | Acetyl chloride, pyridine | 1-(4-Acetylphenyl)-3,5-dimethylpyrazole | - | IR, Mass Spec, 1H NMR |

| 5 | Bromination | Acetylphenyl-pyrazole | NBS or Br2, CH2Cl2, 0-25 °C | This compound | - | NMR, IR, Mass Spec |

Research Findings and Notes

- The initial pyrazole synthesis is well-established and yields high purity products suitable for further functionalization.

- The diazotization and coupling steps enable introduction of the 4-substituted phenyl group, a critical precursor for acetylation and bromination.

- Bromination requires careful control to prevent overbromination; selective monobromination at the 4-position is achievable with NBS under mild conditions.

- Characterization data from IR, NMR, and mass spectrometry confirm the structural integrity at each step.

- The overall synthetic route is modular, allowing variation of substituents on the phenyl ring or pyrazole core for derivative synthesis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(4-Acetylphenyl)-4-bromo-3,5-dimethylpyrazole, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of pyrazole derivatives typically involves condensation reactions under reflux with polar aprotic solvents like DMSO or ethanol. For example, similar brominated pyrazoles are synthesized via refluxing substituted hydrazides with aldehydes in the presence of glacial acetic acid as a catalyst, followed by solvent evaporation and crystallization . Key variables include reaction time (e.g., 4–18 hours), solvent choice, and purification methods (e.g., water-ethanol recrystallization). Yield optimization requires systematic screening of stoichiometry and temperature.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming the acetylphenyl and bromo-substituent positions. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation, as seen in analogous pyrazole derivatives . Purity assessment via HPLC with UV detection is recommended, using C18 columns and acetonitrile-water mobile phases.

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations can map electron density at the bromine site to predict its susceptibility in Suzuki-Miyaura or Ullmann couplings. Reaction path search algorithms (e.g., artificial force-induced reaction methods) simulate transition states and activation energies, guiding experimental design . For instance, steric hindrance from the acetyl and methyl groups may necessitate higher temperatures or specialized catalysts.

Q. What experimental design strategies minimize trial-and-error approaches in optimizing this compound’s functionalization?

- Methodological Answer : Employ a Design of Experiments (DoE) framework, such as factorial designs, to evaluate interactions between variables like catalyst loading, solvent polarity, and temperature. Statistical tools (e.g., ANOVA) identify significant factors, reducing the number of required trials. This approach aligns with methodologies in chemical engineering for reaction optimization .

Q. How should researchers resolve contradictions in biological activity data for this compound across studies?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell line specificity, concentration ranges). Conduct meta-analyses comparing IC₅₀ values, solvent effects (DMSO vs. aqueous buffers), and control experiments. Validate findings using orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to confirm mechanistic consistency .

Q. What strategies mitigate challenges in purifying this compound from complex reaction mixtures?

- Methodological Answer : Use gradient silica gel chromatography with hexane-ethyl acetate mixtures for initial separation. Advanced techniques like preparative HPLC or membrane-based separation (e.g., nanofiltration) improve resolution for structurally similar byproducts. Solvent recrystallization, as demonstrated in triazole derivatives, enhances purity but requires solvent polarity optimization .

Specialized Methodological Considerations

Q. How can researchers assess the environmental persistence or toxicity of this compound?

- Methodological Answer : Perform biodegradation studies under aerobic/anaerobic conditions, monitoring via LC-MS for breakdown products. Computational tools like EPI Suite estimate biodegradation half-lives and bioaccumulation potential. Ecotoxicity assays (e.g., Daphnia magna mortality tests) provide empirical data for risk assessment .

Q. What crystallographic techniques elucidate the solid-state behavior of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) resolves packing motifs and intermolecular interactions (e.g., halogen bonding from bromine). Powder XRD identifies polymorphic forms, while differential scanning calorimetry (DSC) assesses thermal stability and phase transitions .

Key Research Gaps and Recommendations

- Mechanistic Studies : Use isotopic labeling (e.g., ²H/¹³C) to trace reaction pathways in functionalization.

- Biological Screening : Prioritize kinase inhibition assays, given the structural similarity to known kinase-targeting pyrazoles .

- Environmental Impact : Integrate lifecycle analysis (LCA) frameworks to evaluate synthetic routes’ sustainability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.